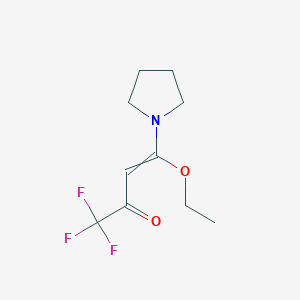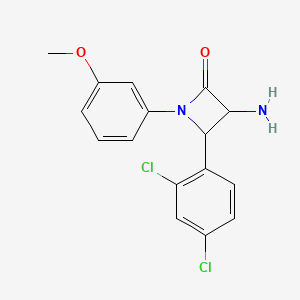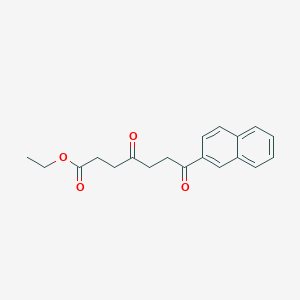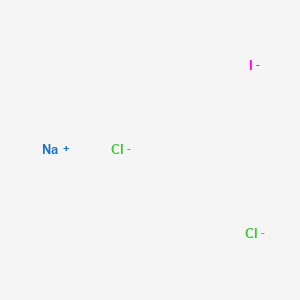![molecular formula C8H15NO2 B14785458 (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone](/img/structure/B14785458.png)
(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone: is a chiral morpholinone derivative. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a methylpropyl group. It is of interest in various fields due to its potential biological activities and applications in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as morpholine and 1-methylpropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic substitution with 1-methylpropyl bromide.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced morpholinone derivatives.
Substitution: The compound can participate in substitution reactions, where the methylpropyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various alkyl halides, nucleophiles, and bases.
Major Products Formed:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced morpholinone derivatives.
Substitution Products: Substituted morpholinone derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Pharmaceutical Development: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-Tert-butoxycarbonyl-(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.
(5S)-5-[(1S)-1-Methylpropyl]-morpholin-3-one: A closely related compound without the morpholinone ring.
Uniqueness:
Structural Features: The unique substitution pattern on the morpholine ring distinguishes (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone from other similar compounds.
Biological Activity:
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
5-butan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
GOIZBQWGMLASCM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1COCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)

![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)




![(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate](/img/structure/B14785452.png)



